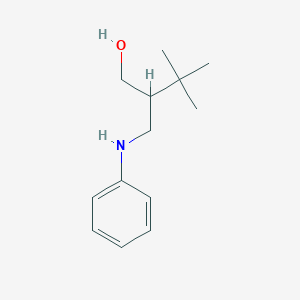
2-(Anilinomethyl)-3,3-dimethylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Anilinomethyl)-3,3-dimethylbutan-1-ol is an organic compound characterized by the presence of an aniline group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Anilinomethyl)-3,3-dimethylbutan-1-ol typically involves the reaction of aniline with a suitable alkylating agent. One common method is the alkylation of aniline with 3,3-dimethylbutan-1-ol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process conditions are optimized to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Anilinomethyl)-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aniline group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
2-(Anilinomethyl)-3,3-dimethylbutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Anilinomethyl)-3,3-dimethylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aniline group can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
- 2-(Anilinomethyl)-3,3-dimethylbutan-2-ol
- 2-(Anilinomethyl)-3,3-dimethylpentan-1-ol
- 2-(Anilinomethyl)-3,3-dimethylhexan-1-ol
Comparison: Compared to its analogs, 2-(Anilinomethyl)-3,3-dimethylbutan-1-ol exhibits unique properties due to the specific positioning of the aniline group and the hydroxyl group. This structural arrangement influences its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in various research and industrial applications.
Propriétés
Numéro CAS |
83096-39-3 |
|---|---|
Formule moléculaire |
C13H21NO |
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
2-(anilinomethyl)-3,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11(10-15)9-14-12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3 |
Clé InChI |
LQRQRGWAWUJYHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CNC1=CC=CC=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol](/img/structure/B13994727.png)
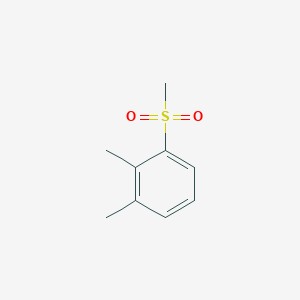
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)
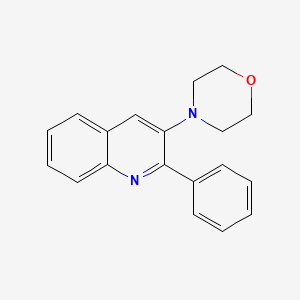
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)
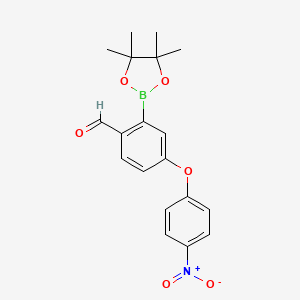
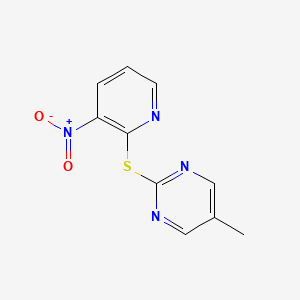


![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)

